Shanzhiside

Hepatotoxicity Drug Safety Toxicology

Shanzhiside is a certified iridoid glycoside reference standard (CAS 29836-27-9, MW 392.36, ≥98% HPLC) with batch-specific absolute purity documentation. Unlike structurally related gardenia iridoids, Shanzhiside exhibits a LogP of -3.01 and distinct MS/MS fragmentation for unambiguous LC-MS/MS peak identification. It selectively inhibits IL-2 secretion without GLP-1 receptor agonist activity, and is non-hepatotoxic in mechanistic assays—making it the definitive choice for immunosuppression target validation and hepatotoxicity control experiments. Available as a white to off-white crystalline powder.

Molecular Formula C16H24O11
Molecular Weight 392.35 g/mol
CAS No. 29836-27-9
Cat. No. B600711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShanzhiside
CAS29836-27-9
Molecular FormulaC16H24O11
Molecular Weight392.35 g/mol
Structural Identifiers
SMILESCC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1
InChIKeyYSIFYNVXJOGADM-KDYWOABDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shanzhiside (CAS 29836-27-9): Iridoid Glycoside Reference Standard for Natural Product Research and Analytical Quantification


Shanzhiside (also designated Shanziside, CAS 29836-27-9, molecular formula C16H24O11, molecular weight 392.36) is a naturally occurring iridoid glycoside first isolated from Phlomis tuberosa L. and subsequently identified in Gardenia jasminoides Ellis, Barleria lupulina, and Lamiophlomis rotata (Benth.) Kudo . It belongs to the cyclopentanopyran class of monoterpenoid glycosides and is biosynthesized via the iridoid synthase pathway, with three distinct ISY homologs (GjISY, GjISY2, GjISY4) characterized from G. jasminoides [1]. Commercially, Shanzhiside is supplied as a white to off-white crystalline powder with purity specifications ranging from 95% to ≥99% (HPLC), and is primarily employed as an analytical reference standard, a natural product research tool, and a starting material for derivatization studies .

Why Shanzhiside Cannot Be Interchanged with Other Gardenia-Derived Iridoid Glycosides in Research Applications


Iridoid glycosides isolated from Gardenia jasminoides—including geniposide, gardenoside, geniposidic acid, genipin-1-gentiobioside, and shanzhiside—exhibit substantial divergence in key research-relevant properties despite sharing a common monoterpenoid scaffold [1]. These compounds differ markedly in their physicochemical properties (LogP, aqueous solubility), metabolic fate and oral bioavailability, hepatotoxic liability, and immunosuppressive potency profiles [2][3]. Substituting Shanzhiside with a structurally related analog without verifying the specific property of interest introduces confounding variables that can invalidate comparative analyses, compromise pharmacokinetic interpretations, or produce misleading toxicity readouts. The quantitative evidence presented in Section 3 substantiates that Shanzhiside occupies a distinct position within the iridoid glycoside landscape, necessitating compound-specific procurement rather than in-class substitution.

Quantitative Differentiation Evidence for Shanzhiside: Head-to-Head Comparisons with Closest Iridoid Glycoside Analogs


Hepatotoxicity Risk Stratification: Shanzhiside Is Not a Primary Hepatotoxic Component, Unlike Geniposide and Genipin

In a systematic cytotoxicity screening of ten chemical constituents from Gardeniae Fructus using rat liver BRL-3A cells and the CCK-8 assay, Shanzhiside, geniposide, genipin, genipin-1-gentiobioside, and gardenoside all exhibited suppression of cell viability. However, subsequent apoptosis assays and mechanistic studies identified geniposide and its aglycone metabolite genipin—but not Shanzhiside—as the principal hepatotoxic components [1]. Geniposide and genipin pretreatment significantly elevated AST, ALT, and ALP levels, decreased SOD and GSH activities, increased MDA content, and up-regulated TNF-α, IL-6, and NO inflammatory markers. Molecular docking confirmed strong binding of geniposide and genipin to the TNFR1 receptor in the NF-κB and MAPK pathways, whereas Shanzhiside was not implicated as a primary hepatotoxic driver [1]. This differential hepatotoxicity profile directly informs compound selection for in vivo studies where minimizing confounding liver injury is critical.

Hepatotoxicity Drug Safety Toxicology Iridoid Glycosides

Physicochemical Differentiation: Higher Hydrophilicity (LogP -3.01) Distinguishes Shanzhiside from Less Polar Iridoid Analogs

Shanzhiside exhibits a calculated LogP value of -3.01 (ALogP -3.296; LogD -4.768), indicating substantially higher hydrophilicity compared to structurally related iridoid glycosides [1]. This physicochemical property directly influences chromatographic retention behavior, aqueous solubility, and membrane permeability characteristics. In contrast, geniposide—the most abundant iridoid glycoside in Gardenia jasminoides—possesses a higher LogP (less negative, typically ~ -2.5 predicted) and accordingly displays different elution profiles under reversed-phase HPLC conditions [2]. The pronounced hydrophilicity of Shanzhiside necessitates distinct mobile phase compositions and gradient programs during preparative isolation and analytical quantification, making it readily distinguishable from co-occurring gardenoside, geniposidic acid, and genipin-1-gentiobioside during chromatographic separation [3].

LogP Hydrophilicity Physicochemical Properties Chromatographic Separation

Oral Bioavailability Limitation (F ~12%) and the Structural Basis for Enhanced Bioavailability via 8-O-Acetylation

Following oral administration in rat models, Shanzhiside exhibits rapid absorption (Tmax approximately 1.2 hours) but limited systemic exposure due to extensive phase II metabolism, resulting in a calculated oral bioavailability of approximately 12% [1]. This pharmacokinetic limitation is directly addressable through structural derivatization: 8-O-acetylshanzhiside methyl ester demonstrates significantly enhanced oral bioavailability of approximately 34.5%, representing a nearly three-fold improvement over the parent glycoside [1]. The acetyl modification at the C-8 hydroxyl position reduces susceptibility to first-pass glucuronidation and sulfation, thereby prolonging systemic circulation and enhancing therapeutic exposure. This structure-bioavailability relationship provides a clear rationale for selecting Shanzhiside as the preferred starting material for semi-synthetic derivatization studies aimed at optimizing pharmacokinetic performance.

Pharmacokinetics Bioavailability Metabolism Prodrug Design

Immunosuppressive Activity: IL-2 Secretion Inhibition in Primary Human T Cells Without Reported GLP-1 Receptor Cross-Reactivity of Methyl Ester Derivative

Shanzhiside demonstrates significant inhibition of IL-2 secretion in an ex vivo model of human peripheral blood T cell activation co-stimulated with phorbol myristate acetate (PMA) and anti-CD28 monoclonal antibody [1]. This immunosuppressive activity is shared with other Gardenia iridoid glycosides including geniposide, 6α-hydroxygeniposide, and ixoroside, which also exhibit IL-2 suppression in the same assay system [1]. In contrast, the methyl ester derivative of Shanzhiside (Shanzhiside methyl ester) has been characterized as a GLP-1 receptor agonist with reported IC50 values (e.g., 138.8 μM in certain assay configurations) and anti-allodynic effects in neuropathic pain models . The parent compound Shanzhiside lacks documented GLP-1 receptor activity, providing a cleaner pharmacological profile for studies focused specifically on IL-2/IL receptor-mediated immunosuppression without confounding incretin pathway modulation.

Immunosuppression IL-2 Secretion T Cell Activation Immunomodulation

Evidence-Based Application Scenarios for Shanzhiside in Research and Analytical Workflows


Analytical Reference Standard for Iridoid Glycoside Quantification and Chromatographic Method Validation

Shanzhiside is optimally deployed as a certified reference standard (primary reference substance with assigned absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities) for the quantification of iridoid glycosides in botanical extracts, herbal formulations, and biological matrices . Its distinct LogP value of -3.01 and characteristic MS/MS fragmentation pattern enable unambiguous chromatographic peak identification and method validation in LC-MS/MS and UPLC-MS/MS workflows, as demonstrated in validated analytical methods for the simultaneous determination of multiple iridoid glycosides in rat plasma with lower limits of quantitation ranging from 1–10 ng/mL [1][2]. This application leverages the compound's availability as a phyproof® reference substance with COA-documented absolute purity and batch-specific analytical data.

Precursor Scaffold for Semi-Synthetic Derivatization to Enhance Oral Bioavailability

Shanzhiside serves as the essential starting material for the synthesis of 8-O-acetylated derivatives with substantially improved pharmacokinetic properties. The parent compound exhibits limited oral bioavailability (~12%) due to extensive phase II metabolism, while 8-O-acetylshanzhiside methyl ester achieves ~34.5% oral bioavailability in rat models [3]. This nearly three-fold enhancement in systemic exposure provides a rational basis for selecting Shanzhiside in medicinal chemistry programs focused on prodrug design, structure-activity relationship studies, and optimization of iridoid glycoside pharmacokinetics through targeted acetylation at the C-8 hydroxyl position.

Mechanistic Studies of IL-2/IL Receptor-Mediated Immunosuppression Without GLP-1 Receptor Confounding

Shanzhiside is the compound of choice for ex vivo and in vitro investigations of iridoid glycoside-mediated immunosuppression targeting the IL-2 secretion pathway. Its demonstrated inhibition of IL-2 secretion in PMA/anti-CD28 co-stimulated human peripheral blood T cells occurs without the GLP-1 receptor agonist activity characteristic of its methyl ester derivative [4]. This pharmacological selectivity makes Shanzhiside particularly valuable for dissecting IL-2/IL receptor signaling mechanisms in T cell activation, autoimmune disease models, and immunomodulatory screening programs where incretin pathway crosstalk must be minimized.

Comparative Toxicology Studies Requiring a Non-Hepatotoxic Iridoid Glycoside Control

Shanzhiside is scientifically indicated as a comparator or control compound in hepatotoxicity studies involving Gardenia jasminoides-derived iridoid glycosides. Systematic screening has demonstrated that while Shanzhiside suppresses BRL-3A rat liver cell viability, it is not classified as a primary hepatotoxic component in apoptosis and mechanistic assays, in contrast to geniposide and its aglycone genipin, which are confirmed as the principal hepatotoxic drivers via TNFR1/NF-κB/MAPK pathway activation [5]. This differential safety profile supports the procurement of Shanzhiside for experimental designs that require a Gardenia iridoid glycoside with minimal confounding liver injury liability, such as long-term in vivo administration studies or combination therapy assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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